6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
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Overview
Description
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure consists of a pyridine ring fused to a pyrrole ring, with a methyl group at the 6-position and a carboxamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable amine under base-mediated conditions to form the pyrrolopyridine core. Subsequent substitution reactions introduce the methyl and carboxamide groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the pyridine ring.
Scientific Research Applications
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as fibroblast growth factor receptors. The compound inhibits the activity of these receptors by binding to their active sites, thereby blocking the downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the methyl and carboxamide groups, making it less specific in its biological activity.
Pyrrolopyrazine derivatives: Contain a pyrazine ring instead of a pyridine ring, exhibiting different biological activities such as antimicrobial and antiviral properties.
Uniqueness: 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which enhances its ability to inhibit fibroblast growth factor receptors. This specificity makes it a promising candidate for targeted cancer therapy.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-5-2-3-6-4-7(8(10)13)12-9(6)11-5/h2-4H,1H3,(H2,10,13)(H,11,12) |
InChI Key |
GENUKAPZBTTXRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)C(=O)N |
Origin of Product |
United States |
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